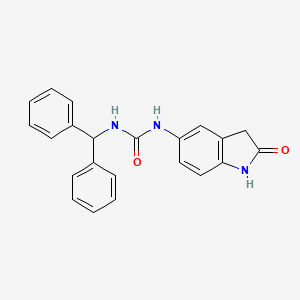

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

Descripción

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea is a synthetic urea derivative featuring a benzhydryl group (diphenylmethyl) attached to the urea nitrogen and a 2-oxoindolin-5-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, making them promising candidates for kinase inhibition and anticancer therapies . The benzhydryl group confers significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKKNDHNAPCFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of benzhydrylamine with isatin derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Análisis De Reacciones Químicas

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Aplicaciones Científicas De Investigación

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea has been extensively studied for its applications in:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Biology: The compound is used in biological assays to study its effects on cellular processes, including angiogenesis and cell proliferation.

Medicine: As a VEGFR inhibitor, it has potential therapeutic applications in the treatment of cancers and other diseases characterized by abnormal blood vessel growth.

Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mecanismo De Acción

The primary mechanism of action of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea involves the inhibition of VEGFR, a key receptor involved in the regulation of angiogenesis. By binding to the receptor, the compound prevents the activation of downstream signaling pathways that promote blood vessel formation. This inhibition can lead to reduced tumor growth and metastasis in cancer.

Comparación Con Compuestos Similares

Core Pharmacophores

- Target Compound : Urea group (-NHCONH-) links benzhydryl and 2-oxoindolin-5-yl groups.

- FC85 : Sulfonamide group (-SO₂NH-) links 4-methylbenzenesulfonyl and imidazole-substituted 2-oxoindolin-5-yl groups .

- Compound 18 : Urea group links 4-(methylthio)phenyl and 2-oxoindolin-5-yl groups .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | C₂₇H₂₂N₃O₂ | 420.49 g/mol | 5.2 | <0.1 (PBS) |

| FC85 | C₁₉H₁₆N₄O₃S | 380.42 g/mol | 3.8 | 0.5 (DMSO) |

| Compound 18 | C₁₆H₁₆N₃O₂S | 322.38 g/mol | 4.1 | 1.2 (DMSO) |

*Predicted using ChemDraw.

Key Findings:

Sulfonamide vs. Urea: FC85’s sulfonamide group (electron-withdrawing) may enhance binding to charged residues in the MDM2 pocket, whereas urea derivatives prioritize hydrogen-bond interactions with kinase ATP-binding sites .

Synthetic Efficiency :

- Urea derivatives (e.g., compound 18 ) achieve higher yields (96%) than sulfonamide analogs like FC85 (45%), likely due to milder reaction conditions .

Biological Selectivity :

- FC85’s imidazole moiety confers specificity for MDM2, while urea-based compounds show broader kinase inhibition profiles .

Actividad Biológica

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antidiabetic applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

The synthesis of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of benzhydryl isocyanate with 2-oxoindoline derivatives. This process allows for the formation of the urea linkage, which is crucial for its biological activity. The synthetic route often utilizes standard coupling reactions under controlled conditions to ensure high yields and purity.

Anticancer Activity

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea has been evaluated for its anticancer properties against various cancer cell lines. The compound exhibits significant antiproliferative activity, with IC50 values often reported in the low micromolar range.

Table 1: Anticancer Activity of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.

Antidiabetic Activity

In addition to its anticancer effects, 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea has shown promise as an antidiabetic agent. Studies indicate that it can inhibit key enzymes involved in carbohydrate metabolism, thereby reducing postprandial glucose levels.

Table 2: Antidiabetic Activity of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

The inhibition of these enzymes suggests that the compound may be beneficial in managing diabetes by lowering blood sugar levels after meals.

The biological activity of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, it interferes with carbohydrate digestion and absorption, leading to reduced glucose levels in circulation.

Case Studies

Several studies have highlighted the efficacy of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea in preclinical models:

- Study on A549 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating strong anticancer potential.

- Diabetes Management : Another investigation showed that administration of the compound in diabetic mice resulted in lower blood glucose levels, suggesting its utility as a therapeutic agent for diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.